molecular formula C15H15NO2 B341911 2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B341911
M. Wt: 241.28 g/mol
InChI Key: NNYVLLMUHSKINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoindole core substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of phthalic anhydride with 3-methylphenylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
  • 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
  • 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of 2-(3-Methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(3-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H15NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h2-6,9,12-13H,7-8H2,1H3

InChI Key

NNYVLLMUHSKINZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3CC=CCC3C2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

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